![molecular formula C15H19N5O B2584713 N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide CAS No. 1311587-44-6](/img/structure/B2584713.png)
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide, commonly known as CCMI, is a chemical compound that has garnered significant attention in scientific research. CCMI is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in various physiological processes. The chemical structure of CCMI comprises a cyano group, a pyridine ring, and an acetamide group, making it a unique and promising compound for research purposes.
作用機序
CCMI exerts its pharmacological effects by inhibiting the activity of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide. This compound is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger molecule that regulates various physiological processes. By inhibiting this compound, CCMI increases the levels of cAMP, which leads to downstream effects such as the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
CCMI has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CCMI inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). CCMI has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using CCMI in lab experiments include its potency and specificity for N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide inhibition. CCMI has been shown to be a more potent inhibitor of this compound than other this compound inhibitors, such as rolipram. The selectivity of CCMI for this compound also reduces the risk of off-target effects. However, the limitations of using CCMI in lab experiments include its complex synthesis method and the potential for toxicity at high concentrations.
将来の方向性
There are several future directions for the research of CCMI. One potential area of research is the use of CCMI in the treatment of neurodegenerative diseases. Studies have shown that N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide inhibitors can improve cognitive function in animal models of Alzheimer's disease. Another potential area of research is the development of more potent and selective this compound inhibitors based on the chemical structure of CCMI. Additionally, the use of CCMI in combination with other drugs for cancer therapy is an area of ongoing research.
In conclusion, CCMI is a promising compound for scientific research due to its potent inhibition of this compound and potential therapeutic applications. Its complex synthesis method and potential toxicity at high concentrations are limitations that need to be addressed. Future research on CCMI may lead to the development of novel therapeutics for various diseases.
合成法
CCMI is synthesized through a multistep process that involves the reaction of several chemical reagents. The synthesis method of CCMI is complex and requires a high level of expertise in organic chemistry. The synthesis process involves the reaction of 2-(methylamino)pyridine-5-carboxylic acid with N-(1-cyano-3-methylbutyl)imidazole, followed by the addition of acetyl chloride to form CCMI.
科学的研究の応用
CCMI has been extensively studied for its potential therapeutic applications. The inhibition of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide by CCMI has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. CCMI has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11(2)6-13(8-17)19-15(21)10-20(3)14-5-4-12(7-16)9-18-14/h4-5,9,11,13H,6,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVZHNPYAGRKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CN(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

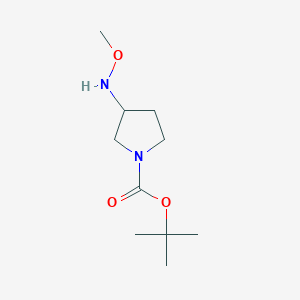
![2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2584631.png)
![4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2584635.png)
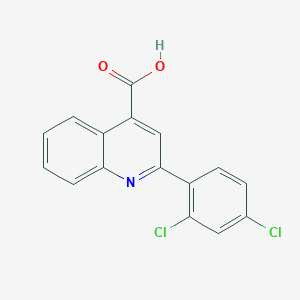
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2584639.png)
![Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2584640.png)
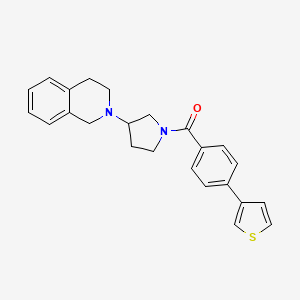

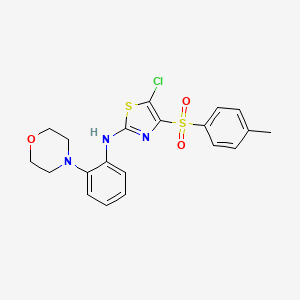
![2-(benzylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584647.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2584649.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone](/img/structure/B2584650.png)
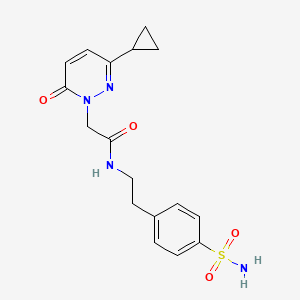
![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide](/img/structure/B2584653.png)